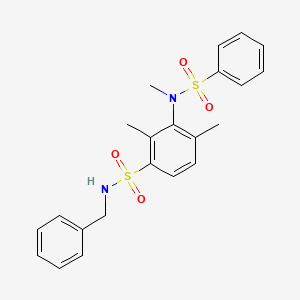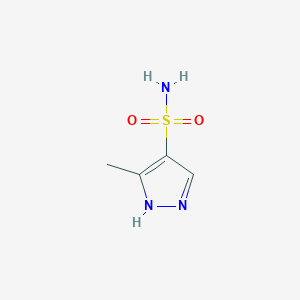
5-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1H-pyrazole-4-sulfonamide: is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds highly valued in organic synthesis and medicinal chemistry . The molecular formula of this compound is C4H7N3O2S, and it has a molecular weight of 161.18 g/mol .
作用機序
Target of Action
Pyrazole derivatives, which include 5-methyl-1h-pyrazole-4-sulfonamide, have been extensively studied for their diverse biological activities . They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Result of Action
It is known that pyrazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
生化学分析
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrazole derivative .
Cellular Effects
Some pyrazole derivatives have been shown to have antiproliferative effects against certain types of cancer cells
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of pyrazole sulfonamide with appropriate reagents.
Catalytic Methods: The use of catalysts such as Nano-ZnO has been reported to facilitate the regioselective synthesis of pyrazole derivatives.
Industrial Production Methods: Industrial production methods for 5-methyl-1H-pyrazole-4-sulfonamide typically involve large-scale condensation reactions using cost-effective and thermally stable catalysts like Amberlyst-70. These methods offer eco-friendly attributes and simplified reaction workup .
化学反応の分析
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nano-ZnO, Amberlyst-70.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
科学的研究の応用
Chemistry: 5-methyl-1H-pyrazole-4-sulfonamide is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various pyrazole derivatives with significant biological activities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent . Its derivatives have shown promise in targeting specific biological pathways and enzymes.
Industry: The compound is utilized in the synthesis of dyes and pigments, providing specific colors and properties to the final products .
類似化合物との比較
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 1-methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
- 3(5)-aminopyrazoles
Comparison: Compared to similar compounds, 5-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. Its derivatives exhibit a wide range of biological activities, making it a versatile compound in various fields .
特性
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMXTAARSXTZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
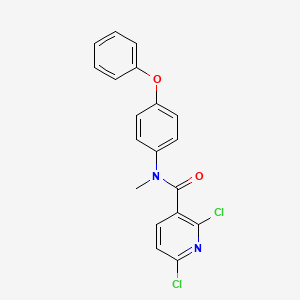

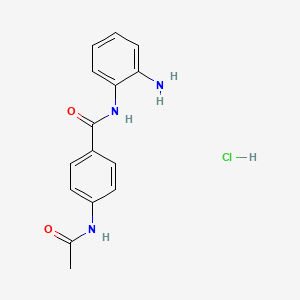
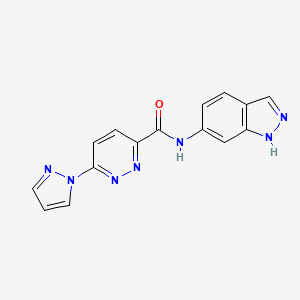
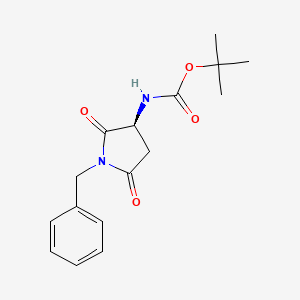
![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2599365.png)
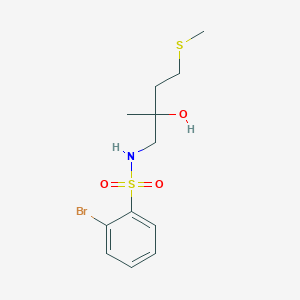

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)
![N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2599372.png)
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine](/img/structure/B2599374.png)

